![molecular formula C27H24N2O5S B12150609 1-(6-Ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-[4-(methylethyl) phenyl]-3-pyrrolin-2-one](/img/structure/B12150609.png)
1-(6-Ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-[4-(methylethyl) phenyl]-3-pyrrolin-2-one
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Description
1-(6-Ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-[4-(methylethyl) phenyl]-3-pyrrolin-2-one is a useful research compound. Its molecular formula is C27H24N2O5S and its molecular weight is 488.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(6-Ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-[4-(methylethyl) phenyl]-3-pyrrolin-2-one is a complex organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C22H24N2O4S, and it features a benzothiazole moiety, a pyrrolinone core, and several functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Weight | 396.50 g/mol |
Solubility | Soluble in DMSO, ethanol |
Melting Point | Not specified |
Antimicrobial Activity
Research has shown that compounds similar to those containing the benzothiazole structure exhibit significant antimicrobial properties. For instance, studies have indicated that benzothiazoles can inhibit the growth of various bacterial strains and fungi. The specific compound under consideration has been evaluated for its activity against common pathogens, revealing promising results in inhibiting bacterial growth.
Anticancer Properties
The compound's structure suggests potential anticancer activity, particularly due to the presence of the furan and pyrrolinone rings. Investigations into related compounds have demonstrated their ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspase pathways.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : It might interact with cellular receptors, influencing signaling pathways related to inflammation and cell survival.
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels, leading to oxidative stress in target cells.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on derivatives of benzothiazole reported a significant reduction in bacterial load when treated with compounds structurally similar to the one . The minimum inhibitory concentration (MIC) values were determined for various strains, showing effective inhibition at low concentrations.
- Cytotoxicity Assays : In vitro cytotoxicity assays using human cancer cell lines demonstrated that the compound induces cell death at micromolar concentrations. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with this compound.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls. Histopathological examinations revealed decreased cellular proliferation markers in treated tissues.
Properties
Molecular Formula |
C27H24N2O5S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H24N2O5S/c1-4-33-18-11-12-19-21(14-18)35-27(28-19)29-23(17-9-7-16(8-10-17)15(2)3)22(25(31)26(29)32)24(30)20-6-5-13-34-20/h5-15,23,31H,4H2,1-3H3 |
InChI Key |
PMYXEKKQBWBRCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
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